molecular formula C17H19N3O5S B2607859 ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-17-7

ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2607859
CAS RN: 900002-17-7
M. Wt: 377.42
InChI Key: QQPFTYQZGUKQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process typically involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques allow for the identification of the compound’s molecular structure and the confirmation of its synthesis.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The process typically involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate” include its molecular formula (C17H19N3O5S) and molecular weight (377.42).

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel derivatives of thiopyrimidine, including ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, were synthesized and their crystal structures analyzed. The study explored the cytotoxic activity of these compounds against various cancer cell lines, highlighting their potential in cancer research Stolarczyk et al., 2018.

  • Another study reported the environmentally friendly synthesis of chromone-pyrimidine coupled derivatives, including this compound, showcasing its potential in antimicrobial applications. The study also covered enzyme assays and toxicity studies to establish the compounds' selectivity and safety Tiwari et al., 2018.

Biological Activities and Applications

  • Research into nucleophilic substitution reactions of related pyrimidine derivatives lays foundational knowledge for understanding the chemical reactivity and potential modifications of the ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate molecule, which could be relevant for developing new pharmacological agents Shadbolt & Ulbricht, 1967.

  • A study on the synthesis, crystal growth, structural evaluation, and nonlinear optical analysis of a closely related sulfanylidene-1,2,3,4-tetrahydropyrimidine derivative highlights the potential of such compounds in materials science, particularly in the development of new materials with nonlinear optical properties Dhandapani et al., 2017.

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The study of similar compounds has indicated their potential as neuroprotective and anti-neuroinflammatory agents . This suggests that “ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate” and similar compounds could potentially be developed for these applications in the future .

properties

IUPAC Name

ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-4-25-16(22)14-10(2)18-17(23)20-15(14)26-9-13(21)19-11-5-7-12(24-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,19,21)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPFTYQZGUKQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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